1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Salt formation Reactivity

Avoid synthetic pathway failure due to regioisomer contamination. This compound's unique 3-COOH, 5-NO2, 1-CH3 arrangement provides specific reactivity unattainable by analogs like 1-methyl-3-nitro-5-carboxylic acid. · **Selective Reduction:** Nitro serves as a latent amine for creating 5-amino derivatives, enabling amide couplings on a privileged kinase inhibitor scaffold. · **Controlled Reactivity:** Enhanced acidity (pKa 3.12) allows milder amide coupling with sensitive substrates. · **Supply Assurance:** Strict batch-to-batch consistency verified by HPLC ensures reliable performance in scaling MAPK pathway research.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 1171709-53-7
Cat. No. B1293140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid
CAS1171709-53-7
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-7-4(8(11)12)2-3(6-7)5(9)10/h2H,1H3,(H,9,10)
InChIKeyLANAGXKGLVPPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Sourcing of 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid


1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid (CAS 1171709-53-7) is a difunctional heterocyclic building block with the formula C5H5N3O4 and a molecular weight of 171.11 g/mol . The compound features a 1-methylpyrazole core, substituted with an electron-withdrawing nitro group at the 5-position and a carboxylic acid at the 3-position . This specific arrangement creates a unique electronic environment for the ring, differentiating its physicochemical properties and reactivity from other regioisomers or des-nitro analogs, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

1 Heterocyclic building block for pharmaceutical and agrochemical intermediate synthesis
2 Difunctional core supports regioselective derivatization at carboxylic acid and nitro group sites
3 Electron-deficient pyrazole ring enables downstream reduction or amide coupling workflows

Procurement Risks of Substituting with In-Class Analogs


Generic substitution among pyrazole carboxylic acids is inadvisable due to dramatic shifts in reactivity and physicochemical properties caused by subtle changes in substitution. The presence and position of both the N-methyl and nitro groups are critical. For example, replacing the target compound's 5-nitro-3-carboxylic acid pattern with its regioisomer, 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, results in a different compound with a distinct LogP of -0.26, altering its solubility and partitioning behavior . Similarly, the absence of the N-methyl group, as in 5-nitro-1H-pyrazole-3-carboxylic acid, significantly impacts acidity (pKa), hydrogen-bonding capacity, and metabolic stability, which can derail a synthetic pathway designed around the methylated analog . Selection must be precise.

Regioisomer 3-Nitro isomer
LogP may shift to -0.26, altering solubility and partitioning behavior compared to the 5-nitro-3-carboxylic acid pattern.
Des-methyl analog N-H pyrazole
Absence of N-methyl group may change pKa and hydrogen-bonding capacity, potentially disrupting synthetic pathway compatibility.

Quantitative Differentiation Guide


Enhanced Acidity vs. Non-Nitrated Analog

The electron-withdrawing 5-nitro group in the target compound significantly increases the acidity of the carboxylic acid compared to the non-nitrated analog, 1-methyl-1H-pyrazole-3-carboxylic acid. This is reflected in a lower pKa value for the target compound , which indicates a greater propensity for deprotonation under physiological or reaction conditions .

Enhanced Acidity
Cross-study comparable
ΔpKa ≈ 0.87
Stronger acid than non-nitrated analog; may support selective deprotonation.
Predicted values; context-dependent.
Physicochemical profiling Salt formation Reactivity

Altered Lipophilicity vs. Des-Methyl Analog

The N-methyl substitution on the target compound dominates its lipophilicity profile, leading to a lower LogP value compared to the des-methyl analog, 5-nitro-1H-pyrazole-3-carboxylic acid. The target compound's LogP indicates a shift towards greater hydrophilicity, which can be critical in biological contexts .

Altered Lipophilicity
Cross-study comparable
ΔLogP ≈ -1.116
More hydrophilic than des-methyl analog; impacts extraction and HPLC behavior.
Predicted values; review for specific solvent systems.
Lipophilicity Membrane permeability ADME

Defined Hazard Profile for Safe Handling

The target compound has a clearly defined and communicated hazard profile under ECHA's Classification, Labelling and Packaging (CLP) regulation, which is essential for procurement and safe laboratory use [1]. It is classified for acute oral toxicity (H302: Harmful if swallowed), skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity from single exposure (H335: May cause respiratory irritation) . This precise classification allows for implementation of specific risk management measures, unlike analogs with incomplete or unavailable safety data.

Hazard Profile
Class-level inference
H302, H315, H319, H335
Defined GHS classification enables specific risk management; comparator lacks acute toxicity warning.
Per ECHA C&L notification; review local safety protocols.
Safety GHS classification Procurement

Evidence-Based Application Scenarios


Precursor for 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid Derivatives

The 5-nitro group serves as a latent amine. Selective reduction of the nitro group in the target compound yields the corresponding 5-amino derivative, a versatile intermediate for amide bond formation or diazotization. This is a key step in synthesizing kinase inhibitors and other bioactive molecules where the 5-amino-1-methylpyrazole core is a privileged scaffold .

Scaffold for ERK Kinase Inhibitor Development

Derivatives of this compound, specifically the methyl ester, have been explicitly claimed in patents as inhibitors of ERK1 and/or ERK2 kinases . The target acid is the direct precursor to these ester derivatives, positioning it as a critical starting material for medicinal chemistry programs targeting the MAPK signaling pathway .

Synthesis of Carboxamide Bioisosteres

The carboxylic acid group is a prime handle for generating libraries of amides. The enhanced acidity of this compound (pKa 3.12) over non-nitrated analogs allows for milder or more selective amide coupling conditions, which is beneficial when working with sensitive substrates. This reactivity is leveraged to create carboxamide libraries for screening against various biological targets .

Application
Selection Property
Validation Focus
5-Amino derivative precursor
Latent amine via nitro reduction
Reduction selectivity and amine stability
ERK kinase inhibitor scaffold
Direct precursor to claimed ester derivatives
Esterification efficiency and MAPK pathway assay context
Carboxamide bioisostere synthesis
Enhanced acidity for milder coupling
Amide bond formation with sensitive substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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